Cas no 734510-19-1 (methyl 2-(aminomethyl)pyridine-3-carboxylate)
methyl 2-(aminomethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(aminomethyl)nicotinate
- 2-Aminomethyl-nicotinic acid methyl ester
- 3-PYRIDINECARBOXYLIC ACID, 2-(AMINOMETHYL)-, METHYL ESTER
- methyl 2-(aminomethyl)pyridine-3-carboxylate
- 3-Pyridinecarboxylicacid,2-(aminomethyl)-,methyl ester
- A848087
- DTXSID80437436
- 2-aminomethylnicotinic acid methyl ester
- D87629
- EN300-814445
- Methyl2-(aminomethyl)nicotinate
- SB53159
- CS-0301869
- AKOS016003468
- 734510-19-1
- SCHEMBL16790454
- BGA50901
-
- MDL: MFCD11848113
- Inchi: 1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3
- InChI Key: PIKGZGDTIQDIGI-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CN=C1CN)=O
Computed Properties
- Exact Mass: 166.07400
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.182
- Boiling Point: 282.737 °C at 760 mmHg
- Flash Point: 124.795 °C
- PSA: 65.21000
- LogP: 1.02720
methyl 2-(aminomethyl)pyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-(aminomethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206038-1g |
Methyl 2-(aminomethyl)nicotinate |
734510-19-1 | 95% | 1g |
$541.36 | 2023-09-01 | |
| Alichem | A029206038-5g |
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| Chemenu | CM123754-1g |
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| Chemenu | CM123754-1g |
methyl 2-(aminomethyl)nicotinate |
734510-19-1 | 95% | 1g |
$438 | 2023-02-18 | |
| eNovation Chemicals LLC | D240016-5g |
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734510-19-1 | 95% | 5g |
$1860 | 2024-08-03 | |
| Enamine | EN300-814445-0.05g |
methyl 2-(aminomethyl)pyridine-3-carboxylate |
734510-19-1 | 0.05g |
$75.0 | 2023-09-02 | ||
| Enamine | EN300-814445-0.1g |
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$110.0 | 2023-09-02 | ||
| Enamine | EN300-814445-0.25g |
methyl 2-(aminomethyl)pyridine-3-carboxylate |
734510-19-1 | 0.25g |
$157.0 | 2023-09-02 | ||
| Enamine | EN300-814445-0.5g |
methyl 2-(aminomethyl)pyridine-3-carboxylate |
734510-19-1 | 0.5g |
$249.0 | 2023-09-02 | ||
| Enamine | EN300-814445-1.0g |
methyl 2-(aminomethyl)pyridine-3-carboxylate |
734510-19-1 | 1g |
$319.0 | 2023-06-02 |
methyl 2-(aminomethyl)pyridine-3-carboxylate Suppliers
methyl 2-(aminomethyl)pyridine-3-carboxylate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on methyl 2-(aminomethyl)pyridine-3-carboxylate
Methyl 2-(aminomethyl)pyridine-3-carboxylate (CAS No. 734510-19-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-(aminomethyl)pyridine-3-carboxylate, identified by its unique chemical identifier CAS No. 734510-19-1, represents a compound of significant interest in the realms of chemical synthesis and pharmaceutical development. This compound, characterized by its pyridine core structure modified with an ester group and an aminomethyl substituent, has garnered attention due to its versatile applications in medicinal chemistry and drug discovery.
The molecular structure of methyl 2-(aminomethyl)pyridine-3-carboxylate encompasses a pyridine ring at its center, which is a common motif in many bioactive molecules. The presence of the ester group at the 3-position and the aminomethyl group at the 2-position introduces functionalities that make this compound particularly valuable for further derivatization and functionalization. These features allow for the exploration of diverse chemical modifications, enabling the synthesis of novel compounds with tailored properties.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their potential applications in pharmaceuticals. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound methyl 2-(aminomethyl)pyridine-3-carboxylate is no exception and has been explored in various contexts, including as a building block for more complex molecules.
One of the most compelling aspects of methyl 2-(aminomethyl)pyridine-3-carboxylate is its utility as a precursor in the synthesis of more complex pharmacophores. The aminomethyl group, for instance, can be readily transformed into other functional groups such as amides, ureas, or thioureas through standard chemical transformations. Similarly, the ester group can be hydrolyzed to yield a carboxylic acid or converted into other esters or amides. These transformations make methyl 2-(aminomethyl)pyridine-3-carboxylate a valuable intermediate in the synthesis of novel drug candidates.
The pharmaceutical industry has been increasingly leveraging computational methods and high-throughput screening to identify promising candidates for further development. Compounds like methyl 2-(aminomethyl)pyridine-3-carboxylate are often screened for their binding affinity to biological targets using virtual screening techniques. These approaches have significantly accelerated the drug discovery process by allowing researchers to rapidly assess the potential of numerous compounds.
In addition to its role as a synthetic intermediate, methyl 2-(aminomethyl)pyridine-3-carboxylate has also been investigated for its potential biological activities. Preliminary studies have suggested that derivatives of this compound may exhibit properties such as kinase inhibition or interaction with specific protein targets. These findings have prompted further research into exploring its pharmacological potential.
The synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of methyl acrylate with methylamine followed by condensation with pyridine-3-carboxaldehyde under appropriate conditions. This multi-step synthesis highlights the compound's complexity and the synthetic ingenuity required to produce it in pure form.
The role of computational chemistry in understanding the reactivity and properties of compounds like methyl 2-(aminomethyl)pyridine-3-carboxylate cannot be overstated. Advanced computational methods such as density functional theory (DFT) have been employed to predict reaction pathways, optimize synthetic routes, and understand molecular interactions at a quantum mechanical level. These computational tools have become indispensable in modern chemical research.
The development of novel synthetic methodologies is another area where methyl 2-(aminomethyl)pyridine-3-carboxylate has contributed significantly. Researchers have explored various catalytic systems and reaction conditions to improve the efficiency and selectivity of its synthesis. For instance, transition metal-catalyzed reactions have been employed to facilitate key transformations, leading to more streamlined synthetic routes.
The versatility of methyl 2-(aminomethyl)pyridine-3-carboxylate extends beyond its use as a synthetic intermediate; it also serves as a model compound for studying fundamental chemical principles. Its reactivity patterns and structural features provide insights into how different functional groups interact within a molecular framework, which can inform the design of future compounds.
In conclusion, methyl 2-(aminomethyl)pyridine-3-carboxylate (CAS No. 734510-19-1) stands out as a compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique structure and versatile functionalities make it a valuable tool for drug discovery and molecular design. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the field.
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